molecular formula C22H24N4OS2 B2955877 2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 316360-76-6

2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2955877
CAS No.: 316360-76-6
M. Wt: 424.58
InChI Key: LGXHMRDNCGRFDQ-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining multiple pharmacophores:

  • Adamantane moiety: A rigid, lipophilic bicyclic hydrocarbon known to enhance membrane permeability and metabolic stability .
  • Sulfanyl bridge (-S-): Links the pyridine and acetamide groups, influencing solubility and conformational flexibility.
  • 4-Methylthiazole-acetamide tail: A heterocyclic motif frequently associated with antimicrobial and anti-inflammatory activities .

The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution for the sulfanyl linkage and coupling strategies to introduce the adamantane group. Structural validation via X-ray crystallography (using SHELX programs ) ensures accuracy in reported geometry, a critical factor for comparative studies.

Properties

IUPAC Name

2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS2/c1-13-11-29-21(24-13)26-19(27)12-28-20-17(10-23)2-3-18(25-20)22-7-14-4-15(8-22)6-16(5-14)9-22/h2-3,11,14-16H,4-9,12H2,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXHMRDNCGRFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=C(C=CC(=N2)C34CC5CC(C3)CC(C5)C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, followed by the introduction of the pyridine and thiazole groups. Key steps include:

    Formation of the Adamantane Derivative: This involves the functionalization of adamantane to introduce reactive groups such as bromides or alcohols.

    Pyridine Ring Formation: The adamantane derivative is then reacted with suitable precursors to form the pyridine ring, often involving nitrile groups.

    Thiazole Ring Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features and Bioactivity

Table 1: Key Structural Differences and Implications
Compound Name/Class Core Structure Key Substituents Bioactivity Relevance
Target Compound 3-Cyanopyridine + thiazole Adamantane, -S- bridge, 4-Me-thiazole Enhanced lipophilicity, antimicrobial potential
N-[4-(Aminosulfonyl)phenyl]-2-cyanoacetamide derivatives Pyridone/chromene/thiazole Sulfamoyl (-SO₂NH₂), arylidenes Broad-spectrum antimicrobial activity
Thiazole derivatives (e.g., Compound 17 ) Thiazole + ketene N,S-acetal Phenyl, chromen-2-one Moderate antifungal activity
  • Adamantane vs. Sulfamoyl Groups : The adamantane group in the target compound likely improves cellular uptake compared to sulfamoyl-containing analogs, which may enhance bioavailability but reduce aqueous solubility .
  • Cyanopyridine vs.

Antimicrobial Activity Trends

While specific MIC data for the target compound is unavailable, structural analogs from provide context:

  • Thiazole derivatives (e.g., Compound 22 ) showed MIC values of 8–32 µg/mL against S. aureus and E. coli.
  • Pyridone derivatives exhibited weaker activity (MIC > 64 µg/mL), suggesting the thiazole moiety is critical for efficacy.
  • The adamantane group in the target compound may further enhance activity against drug-resistant strains due to improved membrane penetration.

Physicochemical Properties

  • Metabolic Stability: The cyanopyridine and thiazole groups may resist oxidative metabolism better than chromene-based compounds, extending half-life.

Biological Activity

The compound 2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide (CAS No. 316360-76-6) has garnered attention in recent years for its potential biological activities. This article delves into its synthesis, biological activity, and implications for future research.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4OS2C_{22}H_{24}N_{4}OS_{2}, with a molecular weight of 424.58 g/mol. The compound features a unique combination of an adamantane moiety, a cyanopyridine ring, and a thiazole group, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, compounds similar to it exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against pathogenic fungi .

Antiproliferative Effects

The antiproliferative activity of the compound has been evaluated in vitro using various cancer cell lines. Notably, compounds with structural similarities showed promising results against human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines. The mechanisms of action appear to involve the inhibition of key signaling pathways such as PI3K and mTORC1, which are crucial for cell growth and survival .

Case Studies

  • Study on Anticancer Activity : In a study assessing the anticancer potential of thiazole derivatives, it was found that compounds with similar structures to this compound exhibited high antiproliferative effects at concentrations ranging from 5 to 20 µM against various cancer cell lines .
  • Antimicrobial Evaluation : Another study reported that derivatives of this compound demonstrated potent antibacterial activity against multiple strains, including Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

The biological activity of the compound is believed to be linked to its ability to interact with specific cellular targets. The thiazole and pyridine moieties are known to participate in hydrogen bonding and π-stacking interactions with biological macromolecules, potentially leading to inhibition of essential enzymes or receptors involved in disease processes.

Q & A

Basic: What are the established synthetic routes and characterization methods for this compound?

Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting a 1-adamantylacetyl intermediate (e.g., 1-(1-adamantylacetyl)-1H-imidazole) with 4-methyl-1,3-thiazol-2-amine under reflux in chloroform, followed by crystallization from ethanol (yield ~22%) . Key characterization steps include:

  • 1H/13C NMR : Adamantyl protons appear as multiplets (δ 1.5–2.0 ppm), while the thiazole C-H resonates at δ 7.3–7.7 ppm. The acetamide carbonyl is typically observed at ~1668 cm⁻¹ in IR .
  • X-ray crystallography : Confirms gauche conformation of the adamantyl group relative to the acetamide moiety and intermolecular hydrogen bonding (N–H⋯N) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C20H24N4OS2: 424.1375) .

Basic: What key spectroscopic features distinguish this compound from structurally similar analogs?

Answer:
Critical distinguishing features include:

  • Cyanopyridine vs. methoxybenzothiazole : The 3-cyano group on pyridine introduces a sharp ν(C≡N) stretch at ~2230 cm⁻¹ in IR, absent in methoxy-substituted analogs .
  • Adamantyl vs. cycloalkyl substituents : Adamantane’s rigid cage structure produces distinct 1H NMR splitting patterns (e.g., 6H multiplet at δ 1.6–1.7 ppm for bridgehead protons) compared to flexible cyclohexyl groups .
  • Thiazole vs. triazole cores : The 4-methylthiazol-2-yl group shows a characteristic singlet at δ 2.6 ppm (CH3) in NMR, unlike the deshielded protons in triazole derivatives .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:
Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states to identify optimal conditions:

  • Reaction path search : Simulate energy profiles for nucleophilic substitution at the pyridinyl sulfur atom to prioritize reagents (e.g., imidazole vs. thiolate leaving groups) .
  • Solvent effects : Use COSMO-RS models to predict solubility and crystallization behavior, reducing trial-and-error in purification .
  • Machine learning : Train models on existing adamantyl-thiazole reaction data to predict yields under varying temperatures (80–120°C) and solvent polarities .

Advanced: How should researchers resolve contradictions between solution-phase NMR and solid-state crystallographic data?

Answer:
Discrepancies often arise from conformational flexibility:

  • Dynamic NMR : Perform variable-temperature 1H NMR to detect restricted rotation in the acetamide moiety (e.g., coalescence temperature analysis for N–C bond rotation) .
  • DFT-based NMR prediction : Compare computed chemical shifts (using Gaussian or ORCA) for X-ray-derived geometries with experimental NMR data to identify dominant conformers in solution .
  • Powder XRD : Validate if bulk crystallinity matches single-crystal data, ruling out polymorphism .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Answer:
Focus on systematic modifications and multi-parametric assays:

  • Substituent variation : Replace the adamantyl group with bicyclo[2.2.1]heptane to assess steric effects on bioactivity. Synthesize analogs with alternative heterocycles (e.g., 1,2,4-triazole instead of thiazole) .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the thiazole NH) .
  • In vitro assays : Test anti-inflammatory activity via TNF-α inhibition in macrophages, correlating IC50 values with substituent electronegativity (Hammett σ constants) .

Advanced: How do intermolecular interactions in the crystal lattice influence physicochemical properties?

Answer:
X-ray data reveals two key interactions:

  • N–H⋯N hydrogen bonds : These dimers enhance thermal stability (TGA shows decomposition >250°C) and reduce solubility in apolar solvents .
  • S⋯S interactions (3.62 Å) : Contribute to dense crystal packing (calculated density ~1.3 g/cm³), impacting dissolution kinetics and bioavailability .
    Methodological recommendation : Perform Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions and predict solubility via Hansen parameters .

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